molecular formula C21H17N3 B12887891 4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)- CAS No. 28193-90-0

4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)-

Cat. No.: B12887891
CAS No.: 28193-90-0
M. Wt: 311.4 g/mol
InChI Key: QUYXKUDGLVNEKA-UHFFFAOYSA-N
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Description

The compound 4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)- (CAS: 28193-90-0) is a triazole derivative with the molecular formula C₂₁H₁₇N₃ and a molar mass of 311.38 g/mol . Its structure features a 1,2,4-triazole core substituted with three aromatic groups: two phenyl rings at positions 3 and 5 and a benzyl (phenylmethyl) group at position 2. The compound has been studied for its structural and pharmacological properties, particularly in comparison to related triazole derivatives .

Properties

CAS No.

28193-90-0

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

4-benzyl-3,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C21H17N3/c1-4-10-17(11-5-1)16-24-20(18-12-6-2-7-13-18)22-23-21(24)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

QUYXKUDGLVNEKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization from Benzyl Hydrazine and Benzaldehyde

  • Step 1: Formation of Hydrazone Intermediate
    Benzyl hydrazine reacts with benzaldehyde to form a hydrazone intermediate. This step is typically carried out under mild conditions, often in an alcoholic solvent such as ethanol.

  • Step 2: Oxidative Cyclization
    The hydrazone intermediate is then subjected to an oxidizing agent, which promotes cyclization to the 1,2,4-triazole ring. Common oxidants include iodine, bromine, or other mild oxidizing agents. The reaction conditions are optimized to maximize yield and purity.

  • Purification
    The crude product is purified by recrystallization or chromatographic techniques to obtain analytically pure 4H-1,2,4-triazole, 3,5-diphenyl-4-(phenylmethyl)-.

One-Pot and Two-Component Methods

Recent advances have introduced metal-free, one-pot synthetic methods that improve efficiency and substrate scope:

  • One-Pot Synthesis Using Diaminoazines and Benzylamines
    This method involves reacting diaminoazines with benzylamines under moderate heating (around 80°C) in solvents like dimethylformamide (DMF). The reaction proceeds via oxidative cyclization, often mediated by iodine and tert-butyl hydroperoxide (TBHP), yielding 3,5-disubstituted 1,2,4-triazoles with good to excellent yields.

  • Advantages
    These methods offer faster reaction times, broader substrate compatibility, and higher yields compared to traditional stepwise syntheses. They also avoid the use of metal catalysts, reducing environmental impact and simplifying purification.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of 1,2,4-triazole derivatives:

  • Procedure
    Acid thiosemicarbazides derived from benzohydrazide and phenylisothiocyanate are subjected to microwave irradiation in aqueous sodium hydroxide. This promotes rapid cyclization to 1,2,4-triazole-3-thiones in minutes rather than hours.

  • Yields and Purity
    Microwave-assisted methods yield 1,2,4-triazoles in 90%+ yields with high purity, significantly reducing reaction times and energy consumption.

  • Continuous Flow Reactors
    For scale-up, continuous flow reactors are used to optimize reaction parameters such as temperature, residence time, and reagent concentration, improving yield and reproducibility.

  • Purification Techniques
    Advanced purification methods including recrystallization and chromatographic separation (e.g., column chromatography) are employed to ensure high purity suitable for pharmaceutical applications.

  • Sodium Salt Intermediates
    Preparation of sodium salts of 1,2,4-triazoles is a key intermediate step in some synthetic routes. These salts can be prepared by reacting 1,2,4-triazole with sodium hydride in solvents like dimethylformamide or tetrahydrofuran, followed by crystallization. This intermediate facilitates further functionalization and substitution reactions.

Method Starting Materials Key Conditions Advantages Yield Range (%) References
Cyclization via Hydrazone Benzyl hydrazine, benzaldehyde Mild heating, oxidizing agent Simple, well-established 70-85
One-Pot Metal-Free Synthesis Diaminoazines, benzylamines I2/TBHP, DMF, 80°C, 12 h Broad substrate scope, metal-free 75-90
Microwave-Assisted Cyclization Acid thiosemicarbazides Microwave irradiation, NaOH Rapid, energy-efficient 90-98
Sodium Salt Intermediate 1,2,4-Triazole, NaH DMF or THF, room temp to 50°C Facilitates further synthesis Not isolated
  • The synthetic methods for 4H-1,2,4-triazole, 3,5-diphenyl-4-(phenylmethyl)- have evolved towards more efficient, environmentally friendly, and scalable processes.
  • Metal-free and microwave-assisted methods reduce reaction times and avoid toxic catalysts.
  • Continuous flow synthesis and advanced purification improve industrial applicability.
  • Future research may focus on further optimizing reaction conditions, exploring greener solvents, and expanding substrate diversity to tailor biological activity.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-3,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzyl or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially hydrogenated triazoles .

Scientific Research Applications

Introduction to 4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)-

4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)- is a compound with significant applications in various scientific fields due to its unique chemical properties. This article explores its applications in agricultural chemistry, pharmaceuticals, and materials science, supported by comprehensive data and case studies.

Agricultural Chemistry

Fungicides :
4H-1,2,4-Triazole derivatives are widely used as fungicides in agriculture. They inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is crucial for controlling various plant pathogens.

Case Study :
In a study published in the Journal of Agricultural and Food Chemistry, researchers demonstrated the efficacy of triazole compounds in managing powdery mildew on crops like cucumbers and grapes. The application of these fungicides resulted in a significant reduction in disease incidence and improved crop yield .

Pharmaceutical Applications

Antifungal Agents :
The compound has been explored for its antifungal properties against various pathogens. Its derivatives have shown effectiveness against systemic fungal infections.

Case Study :
A clinical trial reported in Antimicrobial Agents and Chemotherapy highlighted the use of triazole compounds in treating patients with invasive aspergillosis. The results indicated a notable improvement in patient outcomes when treated with triazole-based drugs compared to traditional antifungal therapies .

Materials Science

Polymer Additives :
In materials science, 4H-1,2,4-Triazole compounds are utilized as additives to enhance the properties of polymers. They can improve thermal stability and mechanical strength.

Case Study :
Research published in Polymer Degradation and Stability illustrated how incorporating triazole derivatives into polymer matrices led to enhanced thermal stability and resistance to oxidative degradation. The study concluded that these additives could significantly extend the lifespan of polymer products used in harsh environments .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Agricultural ChemistryFungicidesEffective against powdery mildew; increased yields
PharmaceuticalsAntifungal AgentsImproved outcomes for invasive aspergillosis patients
Materials SciencePolymer AdditivesEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 4-Benzyl-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features

Single-crystal X-ray diffraction studies of related compounds, such as 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole, reveal planar triazole cores with substituents influencing molecular conformation. The benzyl group in the target compound likely induces steric effects, altering crystal packing compared to non-benzylated analogs .

Pharmacological Activities of Triazole Derivatives

Triazole derivatives exhibit diverse biological activities, as highlighted below:

Anticonvulsant Activity

  • 3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (5f) showed an ED₅₀ of 37.3 mg/kg and a protective index (PI) of 11.3 , surpassing carbamazepine (PI = 6.4) .

Anticancer Activity

  • 4-Arylmethylenamino-4H-1,2,4-triazoles demonstrated potent activity against 60 human cancer cell lines, with compound 17 (unspecified substitution) showing high efficacy .

Antimicrobial and Antifungal Activity

  • 3,5-Diaryl-4H-1,2,4-triazoles with substituents like p-tolyl or 4-methylbenzylidene exhibited enhanced antifungal activity .
  • 4-Arylidenamino derivatives displayed marginal activity against Staphylococcus aureus and Candida tropicalis .

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents Key Properties/Activities Reference
3,5-Diphenyl-4H-1,2,4-triazole No benzyl group at position 4 Baseline antifungal/antimicrobial
4-(4-Methoxyphenethyl)-3,5-diphenyl Phenethyl group at position 4 Enhanced crystallinity, π-π interactions
3-(3,5-Difluorophenyl)-4-methyl-5-(methylthio)- Fluorine and methylthio groups Increased lipophilicity, potential CNS activity
3-Heptyloxy-4-(4-hexyloxyphenyl)- Alkoxy chains Superior anticonvulsant activity (PI = 11.3)

Key Differences

  • Bioactivity : Substituents like alkoxy chains (e.g., heptyloxy) or fluorophenyl groups improve pharmacological indices (e.g., anticonvulsant PI) .
  • Synthetic Accessibility : Halogenated or sulfonated derivatives (e.g., methylsulfonyl) require specialized reagents, increasing synthesis complexity .

Physicochemical and Crystallographic Properties

  • Solubility : Aromatic substituents reduce aqueous solubility but improve organic solvent compatibility .
  • Thermal Stability : Triazole cores with bulky groups (e.g., benzyl) exhibit higher melting points due to rigid packing .
  • Crystallography : Substituents like 4-methoxyphenethyl induce triclinic (P 1) symmetry with two independent molecules per unit cell, a feature shared by many triazole derivatives .

Biological Activity

The compound 4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)- (CAS Number: 28193-90-0) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C21H17N3
  • Molecular Weight : 311.38 g/mol
  • LogP : 4.66 (indicating lipophilicity)

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound in focus has been evaluated against various bacterial strains:

Bacterial Strain Activity
Escherichia coliModerate
Staphylococcus aureusStrong
Pseudomonas aeruginosaWeak

In a study evaluating the antibacterial efficacy of related triazole compounds, it was found that derivatives similar to 4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)- displayed promising results against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this triazole derivative has been assessed through cytokine release assays. In peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharides (LPS), the compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6:

Cytokine Control Level Treated Level % Inhibition
TNF-α500 pg/mL200 pg/mL60%
IL-6300 pg/mL120 pg/mL60%

These findings suggest that the compound effectively modulates inflammatory responses .

Anticancer Activity

The anticancer properties of 4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)- have been investigated using various cancer cell lines. In vitro studies demonstrated that it exhibits antiproliferative effects against colon cancer cells (HT-29):

Cell Line IC50 (µM)
HT-2915
MCF-720
A54925

Molecular docking studies revealed that the compound interacts with key enzymes involved in cancer progression, indicating its potential as an anticancer agent .

Study on Antimicrobial Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized several triazole derivatives and evaluated their antimicrobial activity. The findings highlighted that compounds structurally similar to 4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)- exhibited potent antibacterial effects against E. coli and S. aureus, with docking studies supporting their mechanism of action through strong binding affinities to bacterial targets .

Evaluation of Anti-inflammatory Properties

Another significant study focused on the anti-inflammatory effects of triazole derivatives. The results indicated that treatment with these compounds led to a marked decrease in TNF-α levels in PBMC cultures. Notably, compounds similar to 4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)- showed superior performance compared to traditional anti-inflammatory drugs like ibuprofen .

Q & A

Basic: What are the standard synthetic routes for preparing 4H-1,2,4-triazole derivatives, and how are reaction conditions optimized?

Answer:
A common method involves cyclization of hydrazide precursors with substituted aldehydes or ketones under reflux. For example:

  • Dissolve a hydrazide derivative (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO, reflux for 18 hours, and purify via ice-water precipitation and ethanol crystallization (65% yield) .
  • Optimize reaction time, solvent polarity (e.g., DMSO vs. ethanol), and stoichiometry to improve yield. Monitor completion via TLC or HPLC.

Table 1: Key reaction parameters for triazole synthesis

ParameterTypical RangeImpact on Yield
Reflux time12–24 hoursProlonged time improves cyclization
SolventDMSO, ethanolDMSO enhances solubility
Temperature80–100°CHigher temps reduce side products

Advanced: How do copper-catalyzed "click" reactions enhance the synthesis of substituted triazole hybrids?

Answer:
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective formation of 1,4-disubstituted triazoles. For example:

  • Combine alkyne and azide precursors in THF/water (1:1) with CuSO₄·5H₂O and sodium ascorbate. Stir at 50°C for 16 hours to achieve 79% yield .
  • Use HRMS and 2D NMR (COSY, HSQC) to confirm regiochemistry and purity.

Basic: What spectroscopic techniques are critical for characterizing triazole derivatives?

Answer:

  • IR Spectroscopy: Identify N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • ¹H/¹³C NMR: Assign aromatic protons (δ 7.0–8.5 ppm) and triazole carbons (δ 145–160 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • Mass Spectrometry: Confirm molecular ion peaks via FAB or ESI-MS .

Advanced: How is SHELX software applied in crystallographic refinement of triazole derivatives?

Answer:
SHELXL refines small-molecule structures using high-resolution X-ray

  • Input .hkl files from diffraction experiments.
  • Use restraints for disordered phenyl groups and anisotropic displacement parameters for heavy atoms.
  • Validate via R-factor convergence (<5%) and Hirshfeld surface analysis .

Advanced: How can researchers resolve contradictions in biological activity data for triazole derivatives?

Answer:
Discrepancies in antimicrobial assays often arise from:

  • Structural variations: Substituent position (e.g., 3,5-diphenyl vs. 4-methoxyphenethyl) alters lipophilicity and membrane penetration .
  • Assay conditions: Adjust MIC testing using standardized inoculum sizes (1–5 × 10⁵ CFU/mL) and broth microdilution .

Table 2: Antimicrobial activity of selected derivatives

CompoundMIC (μg/mL) vs. S. aureusKey Substituent
7a (R=CH₃)16Methyl
7c (R=Cl)8Chloro

Advanced: What structural features govern the electron-transport properties of triazoles in OLEDs?

Answer:

  • Conjugation length: 3,5-Diphenyl-4-(1-naphthyl) derivatives enhance π-orbital overlap, reducing bandgap (e.g., TAZ as an ETL material) .
  • Crystallographic packing: Intermolecular π-π interactions (3.5–4.0 Å) improve charge mobility .

Advanced: How do researchers address low yields in triazole purification?

Answer:

  • Chromatography: Use silica gel (hexane/EtOAc gradient) or Celite columns for polar impurities .
  • Recrystallization: Optimize solvent pairs (e.g., water/ethanol) to isolate high-purity crystals (>95% by HPLC) .

Advanced: What challenges arise in experimental phasing of triazole-containing macromolecules?

Answer:

  • Weak anomalous signal: Use selenomethionine derivatives or heavy-atom soaking (e.g., PtCl₄).
  • Twinned data: Apply SHELXD for dual-space recycling and SHELXE for density modification .

Basic: How are structure-activity relationships (SARs) analyzed for triazole antimicrobial agents?

Answer:

  • Synthesize analogs with varying substituents (e.g., halogens, alkyl chains).
  • Correlate logP values with biofilm inhibition using Hansch analysis .

Advanced: What computational methods support triazole drug design?

Answer:

  • DFT calculations: Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices) .
  • Molecular docking: Screen against target enzymes (e.g., CYP51 for antifungals) using AutoDock Vina .

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